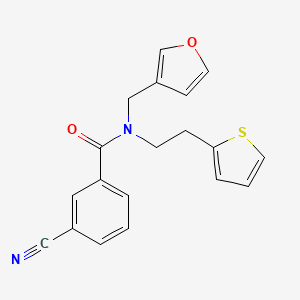

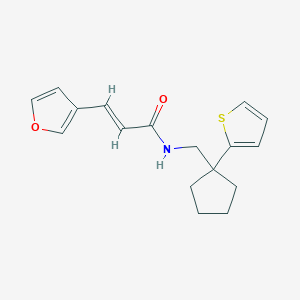

3-cyano-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

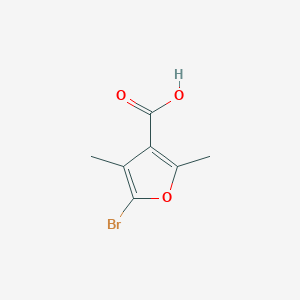

3-cyano-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide, also known as CTB, is a compound that has gained attention in the scientific community due to its potential applications in various fields. CTB is a benzamide derivative that has been synthesized through a series of reactions, and its unique chemical structure makes it a promising candidate for further study.

Applications De Recherche Scientifique

Microwave-Assisted Synthesis

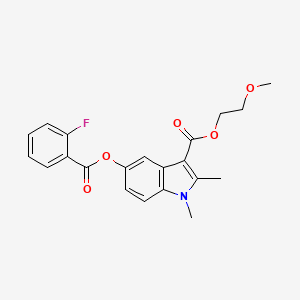

A study by Mal’kina et al. (2013) utilized microwave irradiation to induce a tandem reaction of tertiary cyanopropargylic alcohols with thiophene-2-carboxylic and benzo[ b ]thiophene-2-carboxylic acids. This method yielded 4-cyano-5-thienylfuran-3(2H)-ones, demonstrating an innovative approach to synthesizing furanone derivatives, potentially including compounds similar to 3-cyano-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide. The efficiency of microwave-assisted reactions highlights their utility in complex organic syntheses involving heterocyclic compounds (Mal’kina et al., 2013).

Heterocyclic Synthesis

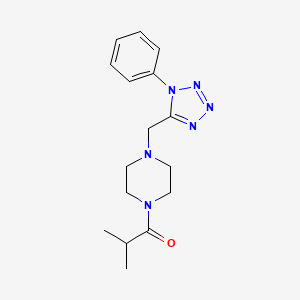

Another research avenue explored by Yamagata et al. (2001) involved the synthesis of 5,6-dihydrothieno(and furo)pyrimidines with an active methine group, using compounds similar to 3-cyano-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide as precursors. This study underscores the versatility of such compounds in generating a range of heterocyclic molecules with potential applications in materials science and pharmacology (Yamagata et al., 2001).

Photoinduced Oxidative Annulation

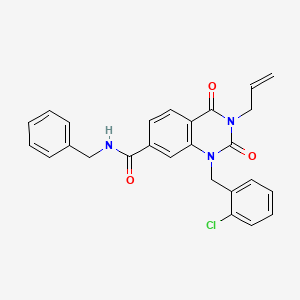

Zhang et al. (2017) reported on a photoinduced oxidative annulation process that facilitates the formation of highly functionalized polyheterocyclic compounds. This research illustrates the potential for using photochemical strategies to construct complex molecular architectures from simpler furan and thiophene derivatives, akin to the structure of 3-cyano-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide. Such methodologies could be instrumental in developing new materials and bioactive molecules (Zhang et al., 2017).

Fluorine-Substituted Derivatives

Ramarao et al. (2004) delved into the synthesis of fluorine-substituted benzo[b]furans, leveraging the reactivity of similar cyano and carboxylate functional groups. This study showcases the potential for introducing fluorine atoms into complex heterocyclic frameworks, which can significantly alter the physical and chemical properties of the resulting compounds, making them valuable in various scientific and industrial applications (Ramarao et al., 2004).

Propriétés

IUPAC Name |

3-cyano-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c20-12-15-3-1-4-17(11-15)19(22)21(13-16-7-9-23-14-16)8-6-18-5-2-10-24-18/h1-5,7,9-11,14H,6,8,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDVICWFKQNVTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyano-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-phenyloxan-4-yl)methanone](/img/structure/B2445703.png)

![(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol](/img/structure/B2445710.png)

![N-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2445713.png)